![molecular formula C10H15N5O2 B2690578 8-(Diethylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione CAS No. 299419-46-8](/img/structure/B2690578.png)
8-(Diethylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine ring (a type of heterocyclic aromatic ring), a diethylamino group, and a dione group. The exact structure would depend on the positions of these groups on the purine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a diethylamino group might make the compound basic, and the dione group might confer reactivity with nucleophiles .
Scientific Research Applications
- The compound is suitable for use in metal–organic semiconductor diodes due to its appropriate properties .
- The non-coplanar geometry of TDAPA’s three phenyl rings contributes to its superior performance in charge transport .
Optoelectronic Devices and Organic Semiconductors
Hole Transport Materials
Photophysical Features for Biological Applications
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-(diethylamino)-3-methyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-4-15(5-2)9-11-6-7(12-9)14(3)10(17)13-8(6)16/h4-5H2,1-3H3,(H,11,12)(H,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWAKHFZRQZZFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(diethylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione |
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